5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridine-2-carbohydrazide
Overview
Description
5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridine-2-carbohydrazide is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine derivatives, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .
Mode of Action
It’s worth noting that similar compounds have been synthesized using a catalyst-free, additive-free, and eco-friendly method under microwave conditions . This process involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation .
Biochemical Pathways
Similar compounds have been found to inhibit key enzymes such as jak1 and jak2 , which are involved in the JAK-STAT signaling pathway, a critical pathway in immune response and cell growth.
Result of Action
Similar compounds have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These activities suggest that the compound may have potential therapeutic effects in various conditions, including immune disorders, hypoxia-related conditions, and diseases involving abnormal cell signaling.
Action Environment
It’s worth noting that the synthesis of similar compounds has been achieved under microwave conditions , suggesting that the compound’s synthesis and potentially its action may be influenced by specific environmental conditions such as temperature and pressure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridine-2-carbohydrazide typically involves a microwave-mediated, catalyst-free method. This eco-friendly approach uses enaminonitriles and benzohydrazides as starting materials. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound. The optimal reaction conditions involve using 1.0 equivalent of enaminonitrile and 2.0 equivalents of benzohydrazide in dry toluene under microwave conditions at 140°C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalable nature of the microwave-mediated synthesis suggests that it could be adapted for larger-scale production. The method’s efficiency and eco-friendliness make it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce the corresponding amines.
Scientific Research Applications
5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridine-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs targeting various diseases, including cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Biological Research: The compound exhibits activities such as acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors.
Industrial Applications: It is utilized in the synthesis of complex heterocyclic structures with potential biological activity.
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine: This compound shares a similar triazolopyridine structure and exhibits comparable biological activities.
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyridine: Another closely related compound with similar chemical properties and applications.
Uniqueness
5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridine-2-carbohydrazide is unique due to its specific substitution pattern and the presence of the carbohydrazide group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted drug development and other scientific research applications.
Properties
IUPAC Name |
5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine-2-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c1-5-3-6(2)14-7(4-5)11-8(13-14)9(15)12-10/h3-4H,10H2,1-2H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPBRLMLJWPRHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NN2C(=C1)C)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501145181 | |
Record name | [1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid, 5,7-dimethyl-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501145181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255146-98-5 | |
Record name | [1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid, 5,7-dimethyl-, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255146-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid, 5,7-dimethyl-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501145181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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